Sparsomycin

Description

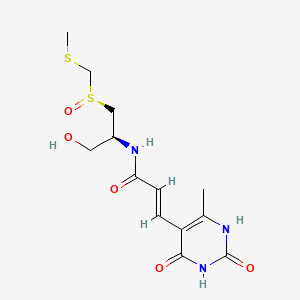

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[(2S)-1-hydroxy-3-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLZIVIOZDNKEQ-CLQLPEFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)C[S@@](=O)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404-64-4 | |

| Record name | (+)-Sparsomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sparsomycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparsomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sparsomycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C940P63E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sparsomycin Discovery from Streptomyces sparsogenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparsomycin, a potent inhibitor of protein synthesis, was first isolated from the fermentation broth of Streptomyces sparsogenes.[1] This unique antibiotic has garnered significant interest within the scientific community due to its broad-spectrum activity against bacteria, archaea, and eukaryotes, as well as its antitumor properties. This compound exerts its biological activity by binding to the 50S ribosomal subunit, thereby inhibiting the peptidyl transferase reaction, a critical step in protein elongation.[1] While its clinical development as an antitumor agent was halted due to ocular toxicity, this compound remains an invaluable tool in biochemical and structural studies of the ribosome.

This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its biological activity, and visualizations of key pathways and workflows to aid researchers in their understanding and potential future development of this remarkable natural product.

This compound Biosynthesis

The biosynthesis of this compound in Streptomyces sparsogenes involves a fascinating interplay of non-ribosomal peptide synthetase (NRPS) machinery and tailoring enzymes. The biosynthetic gene cluster for this compound has been identified, revealing a unique architecture and processing mechanism.[1] The key precursors for the this compound molecule are L-tryptophan, L-cysteine, and S-adenosyl-L-methionine (SAM).

The pathway can be broadly divided into the formation of the two principal moieties: the uracil acrylic acid portion derived from L-tryptophan, and the monooxo-dithioacetal group, for which L-cysteine and the S-methyl group of methionine are the precursors.[1] A key enzyme, (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase, has been purified and characterized. This monomeric enzyme, with a molecular mass of 87 kDa, catalyzes the NAD+-dependent conversion of (E)-3-(4-oxo-6-methyl-5-pyrimidinyl)acrylic acid to (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid and exhibits sensitivity to thiol-directed reagents.[2]

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound is a universal inhibitor of protein synthesis, targeting a highly conserved region of the ribosome. It binds to the P-site of the 50S ribosomal subunit, interfering with the peptidyl transferase center. This binding event stabilizes the initiator tRNA in the P-site and prevents the formation of a peptide bond between the P-site and A-site tRNAs, thus halting protein elongation. Interestingly, this compound can induce translocation of the tRNA on the 30S subunit even in the absence of elongation factor G (EF-G) and GTP.[1] The interaction of this compound with the ribosome is reversible and does not involve covalent bond formation.[3][4]

This compound's Inhibition of Protein Synthesis

Caption: Mechanism of this compound's action on the ribosome.

Experimental Protocols

Fermentation of Streptomyces sparsogenes for this compound Production

This protocol is a general guideline and may require optimization for specific strains and equipment.

Materials:

-

Streptomyces sparsogenes culture

-

Seed medium (e.g., Starch-nitrate broth)

-

Production medium (e.g., Starch-nitrate broth or other optimized medium)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. sparsogenes spores or mycelia from a slant into a 250 mL flask containing 50 mL of seed medium. Incubate at 30°C on a rotary shaker at 200 rpm for 2-3 days until good growth is observed.[5]

-

Production Culture: Transfer the seed culture (typically 5-10% v/v) into the production medium. For laboratory scale, use 1 L flasks containing 200 mL of medium. For larger scale, use a fermenter with controlled pH and aeration.

-

Fermentation: Incubate the production culture at 30°C for 5-7 days.[5] Monitor the culture for growth (mycelial dry weight) and this compound production (e.g., by HPLC analysis or bioassay).

-

Harvesting: After the fermentation period, harvest the broth by centrifugation at 5000 rpm for 20 minutes to separate the mycelia from the supernatant.[5] The this compound is typically found in the supernatant.

Isolation and Purification of this compound

Materials:

-

Fermentation supernatant

-

Ethyl acetate or other suitable organic solvent

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., chloroform:methanol mixtures)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

HPLC system for analysis and purification

Procedure:

-

Extraction: Extract the cell-free supernatant with an equal volume of ethyl acetate.[6] Repeat the extraction 2-3 times to maximize recovery.

-

Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto a silica gel column. Elute the column with a gradient of chloroform:methanol.[5]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. A common solvent system for TLC is chloroform:methanol (e.g., 24:1 v/v).[5] Visualize spots under UV light or with appropriate staining.

-

Further Purification: Pool the fractions containing this compound and concentrate them. For higher purity, perform further purification using preparative HPLC.

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectrophotometry.

Experimental Workflow: From Fermentation to Pure Compound

Caption: General workflow for this compound production and purification.

Quantitative Data

This compound exhibits potent biological activity against a wide range of organisms and cell lines. The following tables summarize some of the reported quantitative data.

Table 1: Antimicrobial Activity of this compound

| Test Organism | MIC (µg/mL) | Reference |

| Bacillus pumilus NCTC 8214 | 11.7 | [7] |

| Pseudomonas aeruginosa ATCC 10415 | 11.7 | [7] |

| Escherichia coli NCTC 10416 | 15.6 | [7] |

| Saccharomyces cerevisiae ATCC 9763 | 15.6 | [7] |

| Fusarium oxysporum | 62.50 | [7] |

| Rhizoctonia solani | 62.50 | [7] |

Table 2: In Vivo Antitumor Activity of this compound and Analogs

| Tumor Model | Compound | Activity | Reference |

| L1210 Leukemia | This compound | Borderline | [8] |

| P388 Leukemia | Deshydroxy-Sm | High | [8] |

| RC Renal Cell Carcinoma | Ethyl-deshydroxy-Sm | High | [8] |

| L1210 Leukemia | n-Pentyl-Sm | High | [8] |

| B16 Melanoma | This compound | Minimal | [8] |

| C38 Colon Carcinoma | This compound | No activity | [8] |

| Lewis Lung Carcinoma | This compound | No activity | [8] |

| C22LR Osteosarcoma | This compound | No activity | [8] |

| M5076 Sarcoma | This compound | No activity | [8] |

Activity is qualitatively described as reported in the source.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉N₃O₅S₂ | |

| Molecular Weight | 361.4 g/mol | |

| Melting Point | 208-209 °C (with decomposition) | |

| pKa | 8.67 (in water) | |

| λmax | 302 nm (in water or 0.1 N H₂SO₄) | |

| Solubility | Soluble in water (2 mg/mL) |

Conclusion

This compound, a product of Streptomyces sparsogenes, continues to be a molecule of significant scientific interest. Its well-defined mechanism of action as a potent protein synthesis inhibitor makes it an invaluable tool for ribosomal research. While its clinical utility has been hampered by toxicity, the understanding of its biosynthesis and the availability of its biosynthetic gene cluster open avenues for bioengineering and the generation of novel, potentially less toxic analogs. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating natural product and its derivatives, potentially leading to new discoveries in both basic science and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Purification and preliminary characterization of (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase, an enzyme involved in biosynthesis of the antitumor agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of the antibiotic this compound with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action of this compound on ribosome-catalysed peptidyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. idosi.org [idosi.org]

- 6. Characterization of this compound Resistance in Streptomyces sparsogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo antitumor activity of this compound and its analogues in eight murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

Sparsomycin: A Historical and Technical Review of its Antitumor Potential

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, mechanism of action, and preclinical development of Sparsomycin as an antitumor agent. It is designed to be a comprehensive resource, consolidating key findings, quantitative data, and experimental methodologies for researchers in oncology and drug discovery.

Executive Summary

This compound, an antibiotic isolated from Streptomyces sparsogenes, emerged in the 1960s as a potent inhibitor of protein synthesis with promising antitumor properties. Its unique mechanism, targeting the peptidyl transferase center of the ribosome across prokaryotes and eukaryotes, set it apart from other antibiotics. Preclinical studies demonstrated its activity against various murine leukemias, carcinomas, and melanomas. However, its clinical development was ultimately halted in early-phase trials due to significant ocular toxicity. Despite this setback, the study of this compound and its analogs has provided invaluable insights into ribosomal function and serves as a case study in the challenges of antibiotic repurposing for oncology. This document details its journey from discovery to clinical evaluation, presenting key data and methodologies to inform future research in ribosome-targeting therapeutics.

Discovery and Chemical Properties

This compound (NSC-59729) is a metabolite produced by the bacterium Streptomyces sparsogenes. Structurally, it is characterized by a unique C-S-C-S-C chain, featuring a monoxodithioacetal moiety, which is critical for its biological activity. Structure-activity relationship studies have revealed that modifications to its uracil base generally lead to inactivation, whereas alterations to the sulfoxy group can be made without loss of inhibitory activity. In fact, increasing the hydrophobicity of this part of the molecule has been correlated with an increase in inhibitory potential[1].

Mechanism of Action: A Universal Inhibitor of Protein Synthesis

This compound exerts its cytotoxic effects by universally inhibiting protein synthesis in bacteria, archaea, and eukaryotes.[1] Its primary target is the large ribosomal subunit, where it interferes with the crucial step of peptide bond formation.[1]

Binding to the Peptidyl Transferase Center

This compound binds to the peptidyl transferase center (PTC) of the ribosome. This binding is significantly enhanced by the presence of an N-blocked aminoacyl-tRNA in the ribosomal P-site.[1] Experimental evidence from crosslinking studies has precisely localized the interaction site. Upon irradiation with UV light, this compound forms a direct covalent bond with the universally conserved nucleotide A2602 of the 23S-like rRNA (in E. coli numbering).[1][2] This interaction is believed to stabilize the P-site tRNA, thereby inhibiting the movement of its 3'-end during the elongation cycle and physically blocking the formation of a new peptide bond.[1]

The following diagram illustrates the mechanism of this compound-induced inhibition of protein synthesis.

Caption: this compound binds to A2602 in the PTC, blocking peptide bond formation.

Preclinical Antitumor Activity

This compound and its synthetic analogues have been evaluated in a range of preclinical cancer models, demonstrating notable, albeit moderate, antitumor activity.

In Vitro Cytotoxicity

This compound showed activity against various cancer cell lines. While comprehensive IC50 data across a wide panel of human cancer cell lines is sparse in historical literature, specific values have been reported. For instance, in a study of this compound analogues, the parent compound and its derivatives displayed activity against KB (a human epidermoid carcinoma) cell culture. Additionally, this compound has demonstrated cytotoxicity against human foreskin fibroblast (HFF) cells with a half-maximal cytotoxic concentration (CC50) of 1.14 µM.[3]

Table 1: In Vitro Activity of this compound and Analogues

| Compound/Analogue | Cell Line | Assay Type | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| This compound Analogues | KB (Human Epidermoid Carcinoma) | Cytotoxicity | ED50 | 1.2-2.4 µg/mL | [4] |

| This compound | HFF (Human Foreskin Fibroblast) | Cytotoxicity | CC50 | 1.14 µM | [3] |

| This compound | Human Tumor Xenografts (46 lines) | Colony Formation | % Active | 24% (at 0.1 µg/mL) | [5] |

| this compound | Murine Tumors (5 lines) | Colony Formation | % Active | 80% (at 0.1 µg/mL) |[5] |

In Vivo Efficacy in Murine Models

The antitumor effects of this compound were extensively studied in various murine tumor models. The activity was most pronounced in ascitic tumor models, particularly leukemias.[6] In a comprehensive study, this compound and six of its analogues were tested against eight different murine tumor models.[6] The most sensitive tumors were found to be RC (renal cell carcinoma), L1210, and P388 leukemias.[6] However, the activity was minimal against B16 melanoma and non-existent for C22LR osteosarcoma, M5076 sarcoma, C38 colon carcinoma, and Lewis lung carcinoma.[6]

Table 2: In Vivo Antitumor Activity of this compound and Analogues in Murine Leukemia Models

| Compound/Analogue | Tumor Model | Dosing Schedule | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| This compound | L1210 Leukemia | Not specified | Activity | Borderline | [6] |

| Deshydroxy-Sm | P388/L1210/RC | Not specified | Activity | High | [6] |

| Ethyl-deshydroxy-Sm | P388/L1210/RC | Not specified | Activity | High | [6] |

| n-Pentyl-Sm | P388/L1210/RC | Not specified | Activity | High | [6] |

| this compound Analogues | P-388 Leukemia | Not specified | % ILS* | 37-61% |[4] |

*ILS: Increase in Lifespan

Experimental Protocols

This section provides an overview of the methodologies used in key historical studies of this compound.

Ribosome Crosslinking Assay[2]

This protocol describes the method used to identify the binding site of this compound on the ribosome.

Materials:

-

70S ribosomes from E. coli

-

This compound

-

Poly(U) mRNA

-

N-Ac-Phe-tRNA (N-Acetyl-Phenylalanyl-tRNA)

-

Reaction Buffer: 20 mM Tris⋅HCl (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂

-

UV lamp (365 nm)

Procedure:

-

Prepare the ribosomal complex: Incubate 70S ribosomes (e.g., 30-150 nM) with Poly(U) (1 µ g/pmol ribosome) and N-Ac-Phe-tRNA (1.3 mol/mol ribosomes) in reaction buffer for 20 minutes at 37°C.

-

Add this compound to the desired final concentration (e.g., 50 µM) and incubate for an additional 20 minutes at 37°C.

-

Transfer the reaction mixture to a suitable plate (e.g., petri dish on ice).

-

Irradiate the sample with a UV lamp at 365 nm for 15 minutes.

-

Following irradiation, isolate the rRNA from the complex using standard phenol-chloroform extraction and ethanol precipitation.

-

Analyze the purified rRNA for crosslinking sites using primer extension analysis with a radiolabeled primer specific to a region downstream of the suspected binding site in the 23S rRNA. A reverse transcriptase stop indicates the position of the covalent adduct.

The following diagram outlines the workflow for the ribosome crosslinking experiment.

Caption: Experimental workflow for identifying the this compound binding site via UV crosslinking.

In Vitro Protein Synthesis Inhibition Assay[7]

This protocol is a general method to quantify the inhibition of protein synthesis in cell culture.

Materials:

-

Cancer cell line (e.g., Chinese Hamster Ovary - CHO cells)

-

Complete culture medium

-

This compound

-

[³H]leucine (tritiated leucine)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and fluid

Procedure:

-

Seed cells in multi-well plates and grow to exponential phase.

-

Treat cells with varying concentrations of this compound (e.g., 1 µg/mL and 10 µg/mL) for a defined period (e.g., 3-5 hours).

-

Add [³H]leucine to the culture medium and incubate for a short period (e.g., 30-60 minutes) to allow incorporation into newly synthesized proteins.

-

Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]leucine.

-

Precipitate macromolecules by adding cold 10% TCA.

-

Wash the precipitate with 5% TCA to remove any remaining unincorporated label.

-

Solubilize the precipitate (containing radiolabeled proteins) in a suitable solvent (e.g., 0.1 M NaOH).

-

Transfer the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition relative to untreated control cells.

In Vivo Murine Tumor Model Assay[6]

This protocol provides a general framework for assessing the antitumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised or syngeneic mice (strain dependent on tumor model, e.g., DBA/2 for P388 leukemia).

-

Tumor cells (e.g., 10⁶ P388 leukemia cells).

-

This compound or analogue solution in a sterile vehicle.

-

Calipers for tumor measurement (for solid tumors).

Procedure:

-

Tumor Implantation: Inoculate mice with tumor cells. For leukemia models like P388 or L1210, this is typically done via intraperitoneal (i.p.) injection. For solid tumors, subcutaneous (s.c.) injection is common.

-

Treatment: Begin treatment one day after tumor implantation. Administer this compound or vehicle control via a defined route (e.g., i.p. or intravenous) and schedule (e.g., daily for 9 days).

-

Monitoring (Ascitic Tumors): Monitor mice daily for signs of morbidity. The primary endpoint is survival time. Calculate the median survival time (MST) for treated and control groups. Efficacy is often expressed as the percentage increase in lifespan (% ILS) = [(MST of treated group / MST of control group) - 1] x 100.

-

Monitoring (Solid Tumors): Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume. The primary endpoint is tumor growth inhibition. Efficacy can be expressed as the T/C ratio (median tumor volume of treated group / median tumor volume of control group) at a specific time point.

-

Toxicity Assessment: Monitor animal body weight and general health throughout the study to assess drug-related toxicity.

Apoptotic Effects and Signaling

While the primary mechanism of this compound is the inhibition of protein synthesis, this profound cellular insult ultimately leads to programmed cell death, or apoptosis. The widespread shutdown of essential protein production triggers cellular stress pathways. While the specific apoptotic signaling cascade initiated by this compound has not been extensively detailed in the literature, it is plausible that it involves the intrinsic (mitochondrial) pathway, a common consequence of cellular stress and metabolic disruption. This pathway is typically characterized by the activation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases. However, direct evidence linking this compound to the activation of specific caspases or modulation of Bcl-2 family proteins is currently lacking and represents an area for further investigation.

The diagram below represents a hypothesized general pathway for apoptosis induction following protein synthesis inhibition.

Caption: Hypothesized apoptosis pathway triggered by this compound-induced protein synthesis inhibition.

Clinical Trials and Discontinuation

This compound entered clinical development under the investigational drug code NSC-59729. A Phase I study was initiated to determine its maximum tolerated dose and toxicity profile in patients with advanced cancer. However, the trial was prematurely terminated.[7]

The dose-limiting toxicity was found to be a unique and severe ocular toxicity, specifically the development of ring scotomas (blind spots in the visual field).[7][8] This adverse effect was observed in patients and was deemed unacceptable for further development, leading to the discontinuation of this compound as an antitumor agent.[5] This outcome underscores the critical importance of thorough toxicological profiling in drug development, as unforeseen organ-specific toxicities can derail otherwise promising therapeutic candidates.

Conclusion and Future Perspectives

The history of this compound as an antitumor agent is a compelling narrative of promise and ultimate clinical failure. Its potent, universal mechanism of action as a protein synthesis inhibitor made it an attractive candidate for cancer therapy. Extensive preclinical work demonstrated a moderate but clear signal of antitumor efficacy. However, the insurmountable hurdle of severe ocular toxicity halted its clinical journey.

Despite its failure to reach the clinic, the research surrounding this compound has left a lasting legacy. It has been instrumental as a tool compound for dissecting the mechanics of the ribosome and the process of translation. The challenges encountered with this compound also highlight the high bar for repurposing antibiotics for oncology, where the therapeutic window is often narrow and off-target toxicities can be severe. Future efforts in developing ribosome-targeting anticancer agents must prioritize strategies to enhance tumor cell selectivity and mitigate systemic toxicity, perhaps through tumor-targeted delivery systems or the development of analogues with a more favorable safety profile.

References

- 1. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of this compound and its analogues. Inhibition of peptide bond formation in cell-free systems and of L1210 and bacterial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo anticancer activity of mitozolomide and this compound in human tumor xenografts, murine tumors and human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo antitumor activity of this compound and its analogues in eight murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OCULAR TOXICITY WITH this compound (NSC-59729) IN A PHASE I STUDY: A PRELIMINARY REPORT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxic retinopathy following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Sparsomycin's universal activity against prokaryotic and eukaryotic ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparsomycin is a potent inhibitor of protein synthesis with the remarkable characteristic of acting universally against both prokaryotic and eukaryotic ribosomes. This broad-spectrum activity stems from its targeting of the highly conserved peptidyl transferase center (PTC), the ribosomal catalytic site for peptide bond formation. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Mechanism of Action

This compound inhibits the peptidyl transferase reaction, the fundamental step in protein elongation.[1][2] Its binding site is located within the PTC on the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes). A critical aspect of this compound's interaction with the ribosome is its dependence on the presence of a tRNA molecule in the P-site (peptidyl site). The binding of this compound is significantly enhanced when the P-site is occupied by a peptidyl-tRNA or an N-blocked aminoacyl-tRNA.

This compound does not directly compete with the aminoacyl-tRNA for the A-site (aminoacyl site). Instead, it binds to a distinct pocket within the PTC, in proximity to the A-site. This binding event is thought to induce a conformational change in the ribosome that prevents the proper positioning of the aminoacyl-tRNA's acceptor stem in the catalytic center, thereby sterically hindering peptide bond formation. Furthermore, this compound has been shown to stabilize the binding of the P-site tRNA.

Quantitative Data on this compound Activity

The universal activity of this compound is reflected in its comparable inhibitory effects on ribosomes from various domains of life. The following table summarizes key quantitative data on this compound's interaction with prokaryotic and eukaryotic ribosomes.

| Organism/System | Ribosome Type | Assay Type | Parameter | Value | Reference |

| Escherichia coli | 70S (Prokaryotic) | Crosslinking | Kd | 4 µM | [3] |

| Escherichia coli | 70S (Prokaryotic) | Polyphenylalanine synthesis | ED50 | 8.5 µM | [3] |

| Bacterial | 70S (Prokaryotic) | Binding Assay (Analogue) | Ka | ~1 x 10^6 M-1 | |

| Yeast | 80S (Eukaryotic) | Binding Assay (Analogue) | Ka | ~0.6 x 10^6 M-1 | |

| Plasmodium falciparum 3D7 | 80S (Eukaryotic-like) | In vitro growth inhibition | IC50 | 12.07 ± 4.41 nM | [4] |

| Plasmodium falciparum K1 | 80S (Eukaryotic-like) | In vitro growth inhibition | IC50 | 25.43 ± 8.15 nM | [4] |

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract for prokaryotic systems, rabbit reticulocyte lysate for eukaryotic systems)

-

mRNA template (e.g., luciferase mRNA)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing the cell-free extract, mRNA template, and the amino acid mixture (including the radiolabeled amino acid).

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-sparsomycin control.

-

Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C for E. coli S30, 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated proteins on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-sparsomycin control and determine the IC50 value.

Ribosome Binding Assay (Filter Binding)

This assay directly measures the binding of radiolabeled this compound or a this compound analog to ribosomes.

Materials:

-

Purified ribosomes (70S or 80S)

-

Radiolabeled this compound (e.g., [3H]-sparsomycin or an iodinated derivative)

-

P-site ligand (e.g., N-acetyl-Phe-tRNA)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl)

-

Nitrocellulose filters

-

Washing buffer (same as binding buffer)

-

Scintillation counter

Procedure:

-

Incubate purified ribosomes with the P-site ligand in binding buffer to form ribosome-tRNA complexes.

-

Add varying concentrations of radiolabeled this compound to the ribosome-tRNA complexes.

-

Incubate the mixture at an appropriate temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and bound ligands will be retained on the filter, while unbound ligand will pass through.

-

Wash the filters with cold washing buffer to remove non-specifically bound ligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Perform saturation binding analysis to determine the dissociation constant (Kd) and the number of binding sites (Bmax). For competition assays, a fixed concentration of radiolabeled this compound is used in the presence of varying concentrations of unlabeled competitor.

This compound-rRNA Crosslinking and Primer Extension Analysis

This protocol identifies the specific nucleotide(s) in the ribosomal RNA that are in close proximity to the bound this compound.

a) Crosslinking:

Materials:

-

Purified ribosomes (70S or 80S)

-

P-site ligand (e.g., N-acetyl-Phe-tRNA)

-

Poly(U) mRNA (if using Phe-tRNA)

-

This compound

-

Crosslinking buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NH4Cl, 10 mM MgCl2)

-

UV lamp (365 nm)

Procedure:

-

Form ribosome complexes by incubating ribosomes, poly(U) mRNA, and N-acetyl-Phe-tRNA in crosslinking buffer.[3]

-

Add this compound to the ribosome complexes and incubate.[3]

-

Irradiate the samples with UV light at 365 nm on ice for a defined period (e.g., 15-30 minutes) to induce crosslinking.[3]

-

Extract the ribosomal RNA from the irradiated complexes using phenol-chloroform extraction and ethanol precipitation.

b) Primer Extension Analysis:

Materials:

-

Crosslinked rRNA

-

DNA primer complementary to a region downstream of the suspected crosslinking site (e.g., targeting the peptidyl transferase loop of 23S/28S rRNA)

-

Reverse transcriptase

-

dNTPs

-

Radiolabeled dNTP (e.g., [α-32P]dATP) or 5'-end labeled primer

-

Sequencing ladder of the same rRNA region

-

Denaturing polyacrylamide gel

Procedure:

-

Anneal the radiolabeled primer to the crosslinked rRNA template.

-

Perform a reverse transcription reaction using reverse transcriptase and dNTPs.

-

The reverse transcriptase will extend the primer until it encounters the crosslinked nucleotide, at which point it will terminate.

-

Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same rRNA template and primer.

-

The position of the terminated cDNA product on the gel, relative to the sequencing ladder, will identify the nucleotide that is crosslinked to this compound.

Visualizations

This compound's Mechanism of Action

Caption: this compound binds to the PTC, stabilizing P-site tRNA and hindering A-site tRNA binding.

Experimental Workflow: In Vitro Translation Inhibition Assay

Caption: Workflow for determining this compound's in vitro translation inhibition activity.

Logical Relationship: Universal Activity of this compound

Caption: this compound's universal activity is due to targeting the conserved PTC in all ribosomes.

Conclusion

This compound's ability to inhibit protein synthesis across different domains of life makes it a valuable tool for studying the fundamental mechanisms of translation. Its universal activity is a direct consequence of its interaction with the highly conserved peptidyl transferase center. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent and versatile antibiotic. The continued study of this compound and its interactions with the ribosome will undoubtedly provide further insights into the intricate process of protein synthesis and may inform the development of novel therapeutic agents.

References

- 1. Effect of this compound analogues on the puromycin-peptidyl transferase reaction on ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by this compound and other antibiotics of the puromycin-induced release of polypeptide from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Sparsomycin as a Tool for Studying Protein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparsomycin, an antibiotic produced by Streptomyces sparsogenes, is a potent and universal inhibitor of protein synthesis. Its specific mechanism of action, targeting the peptidyl transferase center (PTC) of the ribosome, has made it an invaluable tool for researchers studying the intricate process of translation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use in key assays, and its application in dissecting cellular signaling pathways that regulate protein synthesis. This document is intended to serve as a practical resource for researchers in molecular biology, drug development, and related fields who utilize or are considering utilizing this compound in their experimental workflows.

Introduction

Protein synthesis is a fundamental biological process, and its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. Understanding the molecular mechanisms that govern translation is therefore of paramount importance. Chemical inhibitors of protein synthesis have been instrumental in elucidating the various stages of this process. This compound stands out as a particularly useful tool due to its broad activity across prokaryotes and eukaryotes and its specific mode of action. It acts as a competitive inhibitor of peptide bond formation, binding to the large ribosomal subunit and stabilizing the P-site-bound tRNA, thereby stalling the ribosome.[1][2] This guide will delve into the practical aspects of using this compound as a research tool, providing the necessary data and protocols to facilitate its effective application in the laboratory.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes).[3] Its binding site is located within a highly conserved region of the 23S-like rRNA, specifically interacting with the universally conserved nucleotide A2602.[1]

Key features of this compound's mechanism of action include:

-

Inhibition of Peptidyl Transfer: this compound directly interferes with the formation of the peptide bond between the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site.[1][3]

-

P-site tRNA Stabilization: The binding of this compound to the ribosome is significantly enhanced by the presence of an N-blocked aminoacyl-tRNA in the P-site.[1][2] This interaction stabilizes the P-site tRNA, which is a key aspect of its inhibitory mechanism.

-

Reversible Interaction: this compound's interaction with the ribosome is reversible, meaning it does not form a permanent covalent bond.[4][5]

The binding of this compound induces a conformational change in the ribosome, which is critical for its inhibitory function. This makes it a powerful tool for footprinting studies and for trapping ribosomal complexes in specific conformational states.

Quantitative Data

The potency of this compound as a protein synthesis inhibitor has been quantified in various systems. The following tables summarize key quantitative data for easy comparison.

| Parameter | Organism/System | Value | Reference |

| IC₅₀ | Plasmodium falciparum 3D7 | 12.07 ± 4.41 nM | [6] |

| IC₅₀ | Plasmodium falciparum K1 | 25.43 ± 8.15 nM | [6] |

| Dissociation Constant (Kd) for crosslinking | E. coli 70S ribosomes with N-Ac-Phe-tRNA | ~4 µM | [1] |

Table 1: Inhibitory Concentrations and Binding Affinity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Preparation of this compound Stock Solution

Proper preparation and storage of this compound stock solutions are crucial for experimental reproducibility.

Materials:

-

This compound powder

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

0.22 µm syringe filter (if dissolving in water)

Protocol:

-

Determine the desired stock concentration. A common stock concentration is 10 mg/mL.

-

Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, nuclease-free water or DMSO to the tube. This compound is soluble in water at up to 2 mg/ml and is also soluble in DMSO.[7]

-

Vortex thoroughly until the powder is completely dissolved.

-

(Optional, for aqueous solutions) Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is not necessary if using DMSO as the solvent.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

In Vitro Translation Assay

This assay measures the effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

-

mRNA template (e.g., luciferase mRNA)

-

Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine or a fluorescent analog)

-

This compound stock solution

-

Reaction buffer and other components specific to the cell-free system

-

Trichloroacetic acid (TCA)

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Prepare the in vitro translation reactions according to the manufacturer's instructions for the chosen cell-free system.

-

Add this compound to the reactions at a range of final concentrations. Include a no-sparsomycin control.

-

Initiate the translation reaction by adding the mRNA template.

-

Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C for rabbit reticulocyte lysate) for a specified time (e.g., 60 minutes).

-

Stop the reactions by placing them on ice.

-

Precipitate the newly synthesized proteins by adding an equal volume of cold 10% TCA.

-

Incubate on ice for 30 minutes.

-

Collect the precipitated protein by vacuum filtration onto glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-sparsomycin control.

Ribosome Profiling

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. This compound can be used to stall ribosomes before lysis to capture a more accurate representation of the translatome.

Materials:

-

Cultured cells or tissue

-

This compound stock solution

-

Lysis buffer containing cycloheximide (to prevent ribosome runoff after lysis)

-

RNase I

-

Sucrose gradient solutions (for ribosome fractionation)

-

Ultracentrifuge

-

RNA purification kit

-

Library preparation kit for next-generation sequencing

Protocol:

-

Treat cells with this compound at a final concentration sufficient to inhibit translation (e.g., 100 µg/mL) for a short period (e.g., 5-10 minutes) before harvesting. This helps to freeze ribosomes on the mRNA.

-

Harvest the cells and lyse them in a lysis buffer containing cycloheximide.

-

Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Isolate monosomes by ultracentrifugation through a sucrose gradient.

-

Extract the ribosome-protected mRNA fragments (RPFs) from the monosome fraction using an RNA purification kit.

-

Prepare a sequencing library from the RPFs. This typically involves ligation of adapters to the 3' and 5' ends of the RNA fragments, reverse transcription, and PCR amplification.

-

Sequence the library using a next-generation sequencing platform.

-

Analyze the sequencing data to map the RPFs to the transcriptome and determine ribosome occupancy at codon resolution.

UV Crosslinking of this compound to Ribosomes

This technique is used to identify the binding site of this compound on the ribosome.

Materials:

-

Purified ribosomes (e.g., E. coli 70S)

-

This compound or a photoactivatable derivative

-

P-site tRNA substrate (e.g., N-Ac-Phe-tRNA)

-

Poly(U) mRNA

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂)

-

UV lamp (365 nm)

-

Primer extension analysis reagents

Protocol:

-

Form ribosome complexes by incubating 70S ribosomes with poly(U) and N-Ac-Phe-tRNA in the reaction buffer for 20 minutes at 37°C.[1]

-

Add this compound to the complex at the desired concentration (e.g., 50 µM) and incubate for another 20 minutes at 37°C.[1]

-

Irradiate the sample with UV light (365 nm) for 15 minutes to induce crosslinking.[1]

-

Isolate the ribosomal RNA.

-

Perform primer extension analysis using a primer that anneals downstream of the suspected crosslinking site in the 23S rRNA.

-

Analyze the results on a sequencing gel. The presence of a reverse transcriptase stop at a specific nucleotide indicates the site of the crosslink. For this compound, this is expected at A2602.[1]

Visualization of Pathways and Workflows

Graphviz diagrams are provided below to illustrate key concepts related to this compound's function and its use in experimental workflows.

Caption: Mechanism of this compound action at the peptidyl transferase center.

Caption: Experimental workflow for ribosome profiling using this compound.

Caption: Key signaling pathways regulating global protein synthesis.

Applications in Studying Signaling Pathways

Inhibitors of protein synthesis, such as this compound, are valuable tools for dissecting signaling pathways that regulate translation. By acutely blocking protein synthesis, researchers can uncouple transcriptional and translational control mechanisms and study the immediate downstream effects of signaling events.

mTOR Signaling

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, in part through its control of protein synthesis. mTOR complex 1 (mTORC1) promotes translation by phosphorylating key targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Using this compound in conjunction with mTOR inhibitors (e.g., rapamycin, Torin1) can help to delineate the specific translational targets of the mTOR pathway. For example, by inhibiting overall protein synthesis with this compound, one can investigate whether changes in the phosphorylation status of mTOR targets are a direct consequence of mTOR activity or an indirect effect of altered protein levels.

Integrated Stress Response (eIF2α Phosphorylation)

Cells respond to various stresses (e.g., ER stress, amino acid deprivation, viral infection) by activating the integrated stress response (ISR). A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α globally attenuates protein synthesis to conserve resources but also selectively promotes the translation of specific stress-responsive mRNAs. This compound can be used to mimic the global shutdown of translation seen in the ISR, allowing researchers to study the specific consequences of translational arrest on cellular stress signaling and survival pathways, independent of eIF2α phosphorylation.

Conclusion

This compound remains a powerful and versatile tool for the study of protein synthesis. Its well-characterized mechanism of action, broad applicability, and utility in a range of sophisticated experimental techniques make it an indispensable compound in the molecular biologist's toolkit. This guide has provided a comprehensive resource for researchers, offering both the theoretical background and practical protocols necessary for the effective use of this compound. By leveraging the information presented here, scientists can continue to unravel the complexities of translational control in both health and disease.

References

- 1. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical, biochemical and genetic endeavours characterizing the interaction of this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Interaction of the antibiotic this compound with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

Foundational Research on Sparsomycin's Interaction with Ribosomal RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparsomycin, a potent inhibitor of protein synthesis, has been a subject of extensive research due to its universal activity against prokaryotic and eukaryotic ribosomes. This technical guide provides an in-depth overview of the foundational research on the interaction of this compound with ribosomal RNA (rRNA). It consolidates quantitative data on its binding affinity and inhibitory effects, details key experimental methodologies, and visually represents the underlying molecular mechanisms and experimental workflows. This document serves as a comprehensive resource for researchers engaged in ribosome-targeting antibiotic development and the study of protein synthesis.

Introduction

This compound exerts its antibiotic effect by targeting the peptidyl transferase center (PTC) of the large ribosomal subunit, thereby inhibiting peptide bond formation.[1][2] Its unique mechanism involves stabilizing the binding of the P-site tRNA, which in turn sterically hinders the accommodation of the aminoacyl-tRNA at the A-site.[3] Understanding the precise molecular interactions between this compound and rRNA is crucial for the development of novel antibiotics that can overcome existing resistance mechanisms. This guide synthesizes key findings and methodologies from foundational studies to provide a detailed understanding of this interaction.

Quantitative Data on this compound-Ribosome Interaction

The following tables summarize the key quantitative data from various studies on the interaction of this compound with ribosomes.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Organism/System | Value | Reference |

| Binding Free Energy | Bacterial 50S Subunit | ~ -6 kcal/mol | [4] |

| IC50 (Peptidyl Transferase) | E. coli Ribosomes | Not explicitly quantified in provided search results | |

| This compound Concentration for Crosslinking | E. coli 70S Ribosomes | 50 µM | [5] |

Note: Explicit Kd and IC50 values were not consistently available in a tabular format within the initial search results. The provided data is based on available information.

Molecular Interactions at the Peptidyl Transferase Center

This compound's binding site is located within the PTC of the 23S-like rRNA. Key findings on its molecular interactions include:

-

Crosslinking to A2602: this compound has been shown to directly crosslink to the universally conserved nucleotide A2602 in the peptidyl transferase loop of 23S rRNA upon UV irradiation.[1] This interaction is enhanced in the presence of a P-site-bound N-blocked tRNA.[1][6]

-

Structural Insights: Crystallographic studies of this compound bound to the 50S ribosomal subunit reveal that it binds in a cleft between the CCA-end of the P-site tRNA and the base of A2602.[3] The sulfur-containing tail of this compound engages in hydrophobic interactions within the A-site crevice.[3]

-

Role of this compound Moieties: The uracil ring of this compound is thought to form hydrogen bonds with the rRNA, while the apolar methyl-sulfur-methyl group interacts with a hydrophobic ribosomal domain.[7]

The following diagram illustrates the proposed mechanism of this compound's interaction with the ribosome.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the interaction between this compound and rRNA.

UV Crosslinking of this compound to 23S rRNA

This protocol is based on the methodology described by Mitchell et al. (1999).[1]

Objective: To covalently link this compound to its binding site on the 23S rRNA within the ribosome for subsequent identification of the interaction site.

Materials:

-

70S ribosomes from E. coli

-

This compound

-

N-Ac-Phe-tRNA

-

poly(U)

-

Crosslinking Buffer: 20 mM Tris⋅HCl (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2

-

UV crosslinker (365 nm)

-

Reagents for RNA isolation and primer extension analysis

Procedure:

-

Complex Formation:

-

In a microcentrifuge tube, combine 70S ribosomes (150 nM), poly(U) (1 µ g/pmol ribosome), and N-Ac-Phe-tRNA (1.3 mol/mol ribosome) in crosslinking buffer.

-

Add this compound to a final concentration of 50 µM.

-

Incubate the mixture at 37°C for 20 minutes to allow for complex formation.

-

-

UV Irradiation:

-

Place the reaction tube on ice.

-

Irradiate the sample with UV light at 365 nm for 15 minutes.

-

-

Post-Crosslinking Processing:

-

Isolate the total RNA from the irradiated sample using a standard RNA extraction protocol (e.g., phenol-chloroform extraction followed by ethanol precipitation).

-

-

Analysis:

-

Perform primer extension analysis using a primer specific for the 23S rRNA region of interest to identify the site of the crosslink, which will be indicated by a reverse transcriptase stop.

-

The following diagram outlines the workflow for the UV crosslinking experiment.

Ribosome Footprinting Analysis

Ribosome footprinting can be used to map the precise location of ribosomes stalled by this compound on an mRNA template. While a specific protocol for this compound was not detailed in the search results, a general methodology can be adapted.

Objective: To determine the specific mRNA codons where ribosomes stall in the presence of this compound.

Materials:

-

Cell lysate or in vitro translation system

-

This compound

-

RNase I

-

Sucrose gradient ultracentrifugation components

-

Reagents for library preparation and high-throughput sequencing

Procedure:

-

Ribosome Stalling:

-

Treat the cell lysate or in vitro translation reaction with this compound to stall ribosomes on the mRNA templates.

-

-

Nuclease Digestion:

-

Add RNase I to the lysate to digest the mRNA regions not protected by the stalled ribosomes.

-

-

Monosome Isolation:

-

Load the digested lysate onto a sucrose gradient and perform ultracentrifugation to isolate the 80S monosome fraction containing the ribosome-protected mRNA fragments (footprints).

-

-

Footprint Extraction:

-

Extract the RNA from the isolated monosome fraction.

-

-

Library Preparation and Sequencing:

-

Perform size selection to isolate the ribosome footprints (typically 28-30 nucleotides).

-

Ligate adapters to the 3' and 5' ends of the footprints.

-

Reverse transcribe the footprints to cDNA.

-

Amplify the cDNA library via PCR.

-

Perform high-throughput sequencing of the library.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome or transcriptome to map the positions of the stalled ribosomes with single-nucleotide resolution.

-

The following diagram illustrates the general workflow for a ribosome footprinting experiment.

Filter Binding Assay

A filter binding assay can be used to quantify the binding of this compound to ribosomes.

Objective: To determine the binding affinity (Kd) of this compound for the ribosome.

Materials:

-

Radiolabeled this compound (or a derivative)

-

Ribosomes

-

Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NH4Cl)

-

Nitrocellulose and nylon membranes

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Binding Reaction:

-

Incubate a constant concentration of radiolabeled this compound with increasing concentrations of ribosomes in binding buffer.

-

Allow the binding to reach equilibrium.

-

-

Filtration:

-

Pass the binding reactions through a nitrocellulose membrane under vacuum. Ribosome-bound this compound will be retained on the nitrocellulose, while unbound this compound will pass through. A nylon membrane can be placed underneath to capture the unbound ligand for mass balance.

-

-

Washing:

-

Quickly wash the nitrocellulose filters with a small volume of cold binding buffer to remove non-specifically bound ligand.

-

-

Quantification:

-

Measure the radioactivity retained on the nitrocellulose filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound this compound as a function of the ribosome concentration.

-

Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

-

Conclusion

The foundational research on this compound's interaction with rRNA has provided critical insights into the mechanism of peptidyl transferase inhibition. Techniques such as UV crosslinking, X-ray crystallography, and kinetic assays have been instrumental in defining its binding site and mode of action. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers aiming to build upon this knowledge. Future studies focusing on high-resolution structural analysis of this compound in complex with ribosomes from various species and the application of advanced techniques like cryo-electron microscopy will further refine our understanding and aid in the design of next-generation antibiotics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalysis of ribosomal translocation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of the antibiotic this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calculation of the standard binding free energy of this compound to the ribosomal peptidyl-transferase P-site using molecular dynamics simulations with restraining potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical, biochemical and genetic endeavours characterizing the interaction of this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sparsomycin's Mode of Binding to the Ribosomal P-site

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sparsomycin is a potent and universal inhibitor of protein synthesis, targeting the peptidyl transferase center (PTC) of the ribosome across bacteria, archaea, and eukaryotes.[1][2][3] Its clinical application as an anti-tumor agent has been limited by its broad activity and associated toxicity.[4][5] However, its unique mechanism of action makes it an invaluable tool for studying ribosomal function and a scaffold for developing novel, more selective therapeutic agents. This document provides a comprehensive technical overview of this compound's interaction with the ribosomal P-site, consolidating structural data, quantitative binding information, and detailed experimental protocols.

The core mechanism of this compound involves its binding to the P-site of the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes).[3] This binding is critically dependent on the presence of an N-blocked aminoacyl-tRNA (peptidyl-tRNA) at the P-site.[1][6] Upon binding, this compound stabilizes the P-site tRNA, consequently blocking the accommodation of the incoming aminoacyl-tRNA at the A-site and inhibiting peptide bond formation.[3][5][7] Structural and biochemical studies have revealed that this compound directly interacts with universally conserved nucleotides of the 23S rRNA, most notably A2602, providing a molecular basis for its broad-spectrum activity.[1][8]

Molecular Mode of Binding

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise binding pocket of this compound within the PTC. The drug positions itself in a critical region, interacting with both the 23S rRNA and the P-site-bound tRNA.

-

Interaction with 23S rRNA: The primary interaction point is the universally conserved nucleotide A2602 within the peptidyl transferase loop of the 23S rRNA.[1][8] UV crosslinking experiments have demonstrated a direct covalent linkage between this compound and A2602 upon irradiation.[8] The modified uracil moiety of the drug is implicated in this interaction.[1][8]

-

Stabilization of P-site tRNA: this compound's pseudouridine group and a portion of its side chain are "sandwiched" between the CCA-end of the P-site tRNA and the base of A2602.[7] This interaction effectively locks the P-site tRNA in place, enhancing its stability.[3][7]

-

A-site Interference: The sulfur-containing tail of this compound extends towards the A-site, forming hydrophobic interactions within the A-site crevice.[7] This orientation sterically hinders the proper accommodation of the aminoacyl-tRNA at the A-site, thereby inhibiting the formation of a peptide bond.

The binding of this compound is a reversible, non-covalent interaction.[9][10] Studies using various derivatives have highlighted key structure-activity relationships. The uracil ring at the "western end" of the molecule is thought to form hydrogen bonds with the rRNA, while the apolar methyl-sulfoxy-methyl group at the "eastern end" engages in hydrophobic interactions.[6] Increasing the lipophilicity of this eastern moiety has been shown to significantly enhance the drug's inhibitory activity.[6][11]

Quantitative Binding Data

Quantitative data on the direct binding kinetics of this compound to the ribosome is limited in the available literature. Most studies focus on inhibitory concentrations (IC₅₀) or qualitative binding assessments. However, computational and comparative methods have provided some insights.

| Parameter | Value | Organism/System | Method | Reference |

| Binding Free Energy (Calculated) | ~ -6 kcal/mol | 50S Bacterial Ribosomal Subunit | Molecular Dynamics (MD) Free Energy Perturbation (FEP) Simulations | [12] |

| Binding Affinity | Tighter binding to the puromycin-reactive state vs. the puromycin-unreactive state | E. coli Ribosomes | Fluorescence Perturbation Assay | [13] |

| IC₅₀ (In Vitro Growth Inhibition) | 12.07 nM | Plasmodium falciparum 3D7 | Fluorescence-based Assay | [3] |

| IC₅₀ (In Vitro Growth Inhibition) | 25.43 nM | Plasmodium falciparum K1 | Fluorescence-based Assay | [3] |

Table 1: Summary of Quantitative Data for this compound Interaction.

Experimental Protocols

The elucidation of this compound's binding mode has relied on a combination of structural biology, biochemical, and genetic techniques.

X-ray Crystallography and Cryo-Electron Microscopy

These structural methods provide atomic-level details of the antibiotic-ribosome complex. Recently, the first X-ray crystal structure of this compound bound to a physiologically relevant complex (Thermus 70S ribosome with mRNA and full-length tRNA) was reported.[4]

General Protocol Outline:

-

Ribosome Preparation: High-purity 70S ribosomes are isolated from bacterial cultures (e.g., E. coli, Thermus thermophilus) through sucrose density gradient centrifugation.[14][15]

-

Complex Formation: Ribosomes are incubated with a defined mRNA, a P-site-bound tRNA substrate (e.g., N-Ac-Phe-tRNA), and a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization (X-ray): The this compound-ribosome-tRNA complex is crystallized using vapor diffusion methods. This remains a significant technical challenge due to the size and flexibility of the ribosome.[16]

-

Sample Preparation (Cryo-EM): The complex is vitrified by plunge-freezing in liquid ethane. This preserves the ribosome's native conformation without the potential artifacts of crystallization.[17]

-

Data Collection: Diffraction data are collected at a synchrotron source (X-ray), or images are collected using a transmission electron microscope equipped with a direct electron detector (Cryo-EM).[14][18]

-

Structure Determination: The 3D structure is solved using molecular replacement or other phasing methods (X-ray) or through single-particle analysis and 3D reconstruction software like RELION (Cryo-EM).[14]

UV Crosslinking and Primer Extension Analysis

This biochemical technique is used to identify direct interaction points between a ligand and a nucleic acid. It was pivotal in identifying A2602 as the key rRNA contact point for this compound.[1][8]

Detailed Protocol:

-

Formation of Ribosome Complex: Prepare a reaction mixture containing 70S ribosomes, poly(U) mRNA, and N-Ac-Phe-tRNA to form a stable complex with the tRNA in the P-site.

-

This compound Incubation: Add this compound (or a derivative like [¹²⁵I]phenol-alanine-sparsomycin for radioactive detection) to the ribosome complex and incubate to allow binding.[8]

-

UV Irradiation: Irradiate the sample with low-energy ultraviolet light (e.g., 365 nm) on ice for a defined period to induce a zero-length crosslink between the drug and interacting rRNA nucleotides.[8]

-

rRNA Extraction: Isolate total rRNA from the irradiated complexes using phenol-chloroform extraction and ethanol precipitation.

-

Primer Extension Analysis:

-

Anneal a radiolabeled DNA primer to the extracted rRNA downstream of the suspected interaction site (the peptidyl transferase loop).

-

Perform a reverse transcription reaction. The reverse transcriptase will proceed along the rRNA template until it is blocked by the bulky this compound-rRNA adduct.

-

Analyze the resulting cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer. The site of the crosslink is identified by the band that is one nucleotide shorter than the corresponding nucleotide in the sequencing ladder.

-

Structure-Activity Relationship (SAR) Analysis

SAR studies involve synthesizing and testing analogs of this compound to determine which chemical moieties are essential for its biological activity. These studies have been crucial in defining the roles of different parts of the molecule.[6][11]

Methodology:

-

Chemical Synthesis: Synthesize a series of this compound analogs with specific modifications (e.g., altering the sulfoxide group, changing the length of the side chain, isomerizing the double bond).[11]

-

In Vitro Translation Inhibition Assay: Test the inhibitory activity of each analog in a cell-free protein synthesis system (e.g., using E. coli or rabbit reticulocyte lysate). Quantify the concentration of the analog required to inhibit protein synthesis by 50% (IC₅₀).

-

Cell-Based Assays: Measure the effect of the analogs on the growth of bacterial or cancer cell lines (e.g., L1210 leukemia cells) to assess their activity in a cellular context.[11]

-

Data Correlation: Correlate the structural modifications with the observed changes in inhibitory activity to build a model of the pharmacophore.

Implications for Drug Development

The detailed understanding of this compound's binding mode offers significant opportunities for rational drug design.

-

Improving Selectivity: this compound's universal binding site (A2602) is a major hurdle for clinical use.[1] However, subtle differences in the surrounding PTC architecture between bacterial and eukaryotic ribosomes could be exploited. Structure-guided design could modify the this compound scaffold to introduce moieties that interact with species-specific ribosomal proteins or rRNA nucleotides, thereby enhancing bacterial selectivity and reducing host toxicity.

-

Overcoming Resistance: Because this compound targets a highly conserved rRNA site, resistance through target mutation is less common and often detrimental to the cell.[6] This makes the this compound scaffold an attractive starting point for developing antibiotics that are less prone to common resistance mechanisms.

-

Novel Antitumor Agents: The potent activity of this compound against tumor cells remains of interest.[3][5] Derivatives with increased lipophilicity have shown even greater activity.[11] Further modification could lead to compounds with an improved therapeutic index, potentially by enhancing uptake in cancer cells or by reducing off-target effects.

Conclusion

This compound inhibits protein synthesis through a well-defined mechanism involving the stabilization of P-site tRNA via direct interactions with the universally conserved A2602 nucleotide of the 23S rRNA. This binding event sterically occludes the A-site, halting peptide bond formation. The wealth of structural and biochemical data, gathered through techniques like X-ray crystallography, UV crosslinking, and SAR studies, provides a robust foundation for future research. For drug development professionals, this knowledge is critical for designing novel this compound derivatives with improved selectivity and therapeutic potential, aiming to harness its potent inhibitory activity while mitigating its toxicity.

References

- 1. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Structural and Functional Explorations of Novel Ribosome-Targeting Antibacterials - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 5. journals.asm.org [journals.asm.org]

- 6. Chemical, biochemical and genetic endeavours characterizing the interaction of this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of the antibiotic this compound with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of the antibiotic this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of this compound and its analogues. Inhibition of peptide bond formation in cell-free systems and of L1210 and bacterial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calculation of the standard binding free energy of this compound to the ribosomal peptidyl-transferase P-site using molecular dynamics simulations with restraining potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.rigaku.com [resources.rigaku.com]

- 17. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 18. esrf.fr [esrf.fr]

The Cutting Edge of Ribosome Inhibition: An In-depth Technical Guide to Early Sparsomycin Derivatives and their Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparsomycin, an antibiotic isolated from Streptomyces sparsogenes, has long been a subject of intense research due to its potent and universal inhibitory activity against protein synthesis.[1] Its unique mechanism of action, targeting the peptidyl transferase center (PTC) of the ribosome, has made it a valuable tool for dissecting the mechanics of translation and a compelling scaffold for the development of novel therapeutic agents, including anticancer drugs.[1][2] This technical guide provides a comprehensive overview of the early research on this compound derivatives, focusing on their structure-activity relationships (SAR) and inhibitory potency. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.